

Application Notes and Protocols: 4,5-Diphenyl-oxazol-2-ylamine in Organic Synthesis

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Compound of Interest

Compound Name: 4,5-Diphenyl-oxazol-2-ylamine

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Introduction

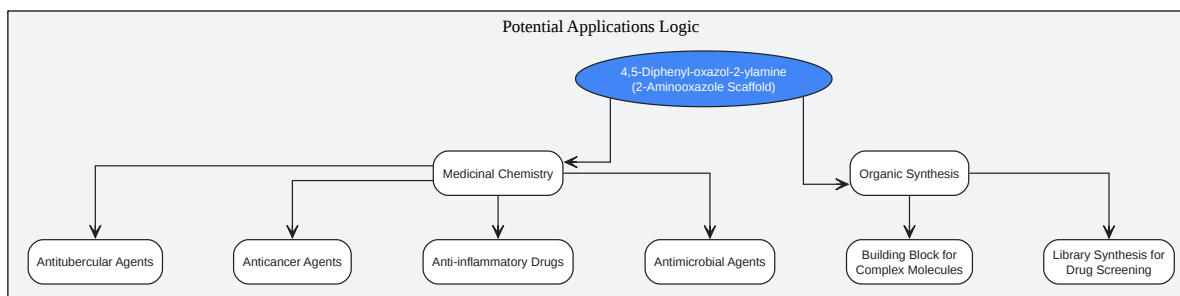
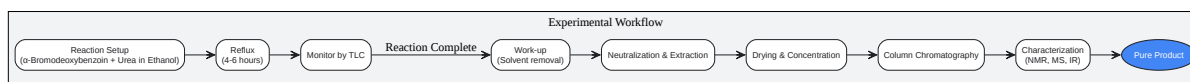
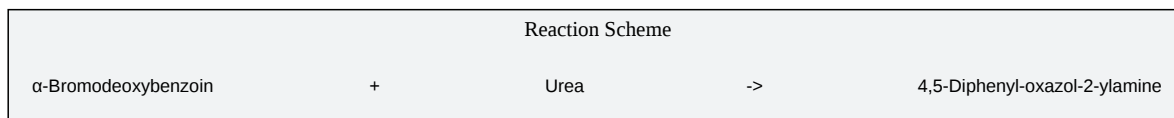
4,5-Diphenyl-oxazol-2-ylamine is a heterocyclic compound belonging to the 2-aminooxazole class of molecules. The 2-aminooxazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. This structural motif is considered a bioisostere of 2-aminothiazole, a common fragment in many pharmaceuticals. The replacement of the sulfur atom in the thiazole ring with an oxygen atom can lead to improved physicochemical properties, such as enhanced solubility and modified metabolic stability, making 2-aminooxazoles attractive for drug discovery programs.

These application notes provide an overview of the synthesis, potential applications, and a detailed experimental protocol for the preparation of **4,5-Diphenyl-oxazol-2-ylamine**.

Synthesis of 4,5-Diphenyl-oxazol-2-ylamine

The most common and straightforward method for the synthesis of 2-aminooxazoles is the Hantzsch-type condensation reaction between an α -haloketone and urea or its derivatives. For the synthesis of **4,5-Diphenyl-oxazol-2-ylamine**, the reaction proceeds via the condensation of α -bromodeoxybenzoin (also known as desyl bromide) with urea.

The general reaction scheme is as follows:



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